

Application Notes and Protocols for In Vivo Studies of DAS-5-oCRBN

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DAS-5-oCRBN is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of c-Src kinase and its known off-target, C-terminal Src kinase (Csk).[1][2] As a heterobifunctional molecule, **DAS-5-oCRBN** recruits an E3 ubiquitin ligase, Cereblon (CRBN), to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation offers a promising therapeutic strategy for cancers dependent on c-Src signaling. These application notes provide detailed protocols for the preparation and in vivo evaluation of **DAS-5-oCRBN**, including formulation, determination of maximum tolerated dose (MTD), and assessment of anti-tumor efficacy in xenograft models.

Physicochemical Properties and In Vitro Activity

A summary of the key properties of **DAS-5-oCRBN** is provided below. This data is essential for designing and interpreting in vivo experiments.



Property	Value	Reference
Molecular Formula	C39H40CIN11O6S	[4]
Molecular Weight	826.32 g/mol	
Target(s)	c-Src, Csk	
E3 Ligase Recruited	Cereblon (CRBN)	
Mechanism of Action	Ubiquitin-proteasome mediated degradation	
DC50 (c-Src, KCL22 cells)	~7 nM (average across four cell lines)	_
GI50 (MDA-MB-231 cells)	6 nM	-
GI50 (CAL51 cells)	74 nM	-

In Vivo Formulation and Preparation

Proper formulation is critical for the bioavailability and efficacy of **DAS-5-oCRBN** in vivo. The following protocol describes the preparation of a standard vehicle for administration.

Materials:

- DAS-5-oCRBN powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

Protocol:

 Prepare a stock solution of DAS-5-oCRBN in DMSO. For example, a 25 mg/mL stock solution.

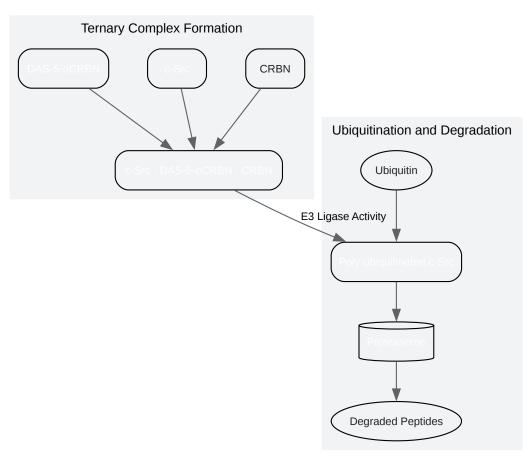


- To prepare the final dosing solution, add the components in the following order, ensuring complete mixing after each addition:
 - 10% DMSO (from stock solution)
 - 40% PEG300
 - 5% Tween-80
 - o 45% Saline
- For example, to prepare 1 mL of dosing solution, add 100 μL of 25 mg/mL DAS-5-oCRBN in DMSO to 400 μL of PEG300 and mix thoroughly. Then, add 50 μL of Tween-80 and mix.
 Finally, add 450 μL of saline to reach the final volume of 1 mL.
- The final solution should be clear. Prepare fresh on the day of dosing.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **DAS-5-oCRBN** and a typical workflow for in vivo studies.



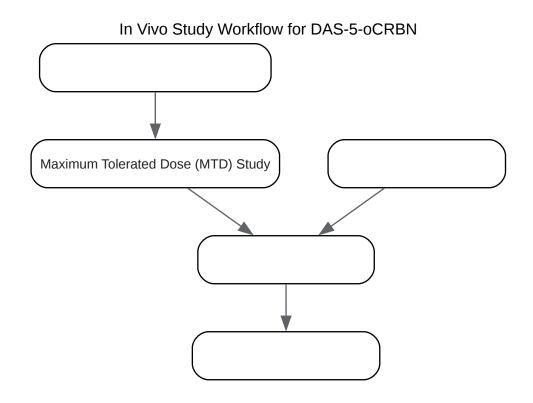


DAS-5-oCRBN Mechanism of Action

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Caption: **DAS-5-oCRBN** facilitates the formation of a ternary complex between c-Src and the E3 ligase CRBN, leading to the ubiquitination and proteasomal degradation of c-Src.





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Caption: A general workflow for the in vivo evaluation of **DAS-5-oCRBN**, from formulation to data analysis.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of **DAS-5-oCRBN** that can be administered without causing unacceptable toxicity.

Animal Model:

Species: Mice (e.g., BALB/c or NOD/SCID)

• Age: 6-8 weeks



• Group Size: 3-5 animals per dose group

Procedure:

- Randomly assign animals to treatment groups (vehicle control and escalating doses of DAS-5-oCRBN).
- Suggested starting doses could be extrapolated from in vitro data (e.g., 10, 30, 100 mg/kg).
- Administer DAS-5-oCRBN via the intended route (e.g., intraperitoneal injection or oral gavage) daily for 7-14 days.
- Monitor animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity) and record body weight.
- At the end of the study, collect blood for hematology and clinical chemistry analysis.
- Perform a gross necropsy and collect major organs for histopathological examination.
- The MTD is defined as the highest dose that does not result in significant toxicity or more than a 10-15% loss of body weight.

Data to Collect:

Parameter	Measurement
Clinical Observations	Daily record of animal health and behavior
Body Weight	Daily measurement
Hematology	Complete blood count
Clinical Chemistry	Liver and kidney function panels
Histopathology	Microscopic examination of major organs

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of **DAS-5-oCRBN** in a c-Src dependent cancer model.



Animal Model:

- Select a cell line with known c-Src dependence (e.g., MDA-MB-231 for breast cancer, various colon or lung cancer cell lines).
- Implant tumor cells subcutaneously into immunocompromised mice (e.g., NOD/SCID or nude mice).

Procedure:

- Allow tumors to reach a palpable size (e.g., 100-150 mm³).
- Randomize animals into treatment groups (vehicle control and 2-3 dose levels of DAS-5oCRBN below the MTD).
- Administer DAS-5-oCRBN according to the determined schedule (e.g., daily, every other day).
- Measure tumor volume with calipers 2-3 times per week.
- Monitor body weight and clinical signs throughout the study.
- At the end of the study, euthanize animals and excise tumors for weight measurement and pharmacodynamic analysis.

Pharmacodynamic (PD) Analysis:

- A satellite group of tumor-bearing animals can be used for PD analysis.
- Administer a single dose of DAS-5-oCRBN.
- Collect tumors at various time points post-dose (e.g., 2, 4, 8, 24 hours).
- Analyze tumor lysates by Western blot or ELISA to quantify the levels of total c-Src and phosphorylated c-Src to confirm target degradation.

Data to Collect:



Parameter	Measurement
Tumor Volume	Measured 2-3 times per week (Volume = (length x width²)/2)
Tumor Weight	Measured at the end of the study
Body Weight	Measured 2-3 times per week
c-Src Levels (Tumor)	Western blot or ELISA at study endpoint or in PD satellite group
p-Src Levels (Tumor)	Western blot to assess inhibition of signaling

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of **DAS-5-oCRBN**.

Animal Model:

- Species: Mice or rats
- Administration: Intravenous (IV) and the intended therapeutic route (e.g., oral or IP).

Procedure:

- Administer a single dose of DAS-5-oCRBN.
- Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
- Process blood to plasma and analyze the concentration of DAS-5-oCRBN using a validated analytical method (e.g., LC-MS/MS).
- Calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:



Parameter	Description
Cmax	Maximum plasma concentration
Tmax	Time to reach Cmax
AUC	Area under the plasma concentration-time curve
t1/2	Half-life
CL	Clearance
Vd	Volume of distribution
F%	Bioavailability (for non-IV routes)

Concluding Remarks

These application notes and protocols provide a comprehensive framework for the in vivo evaluation of **DAS-5-oCRBN**. The successful execution of these studies will provide critical data on the safety, efficacy, and pharmacokinetic/pharmacodynamic profile of this promising c-Src degrading PROTAC, thereby informing its potential for further preclinical and clinical development. Researchers should adapt these general protocols to their specific experimental needs and institutional guidelines.

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